![molecular formula C18H19NO4S B2764147 N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide CAS No. 2034600-82-1](/img/structure/B2764147.png)
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide
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Overview
Description
Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . It’s a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran derivatives can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .
Molecular Structure Analysis
The chemical structure of benzofuran is composed of fused benzene and furan rings .
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, they can be used to prepare cyclobutyl benzofuran-2-yl- and naphthofuran-2-yl-ketones, the corresponding ketoximes and thiosemicarbazones, ether derivatives of the ketoximes and thiazoles derived from the thiosemicarbazones .
Scientific Research Applications
Antibacterial Activity
Furan derivatives have garnered attention due to their remarkable therapeutic efficacy as antibacterial agents. Researchers have explored various synthetic techniques to create innovative antibacterial compounds. These derivatives show activity against both gram-positive and gram-negative bacteria . For instance, in a recent study, Almasirad et al. designed and synthesized novel 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, which exhibited promising antimicrobial activity .
Anticancer Potential
Certain substituted benzofurans, including compounds related to our target molecule, have demonstrated significant anticancer effects. For instance, compound 36 (Fig. 8) exhibited cell growth inhibition in various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . Further research into the specific mechanisms of action and potential clinical applications is warranted.
Other Potential Applications
Beyond the mentioned fields, furan derivatives have been investigated for their muscle relaxant, anti-protozoal, anti-viral, anti-glaucoma, and anti-aging properties. Ongoing research aims to uncover additional applications.
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in various ways, such as by inhibiting enzyme activity, blocking receptor signaling, or disrupting cellular processes . The specific interactions and resulting changes would depend on the compound’s chemical structure and the nature of its target.
Biochemical Pathways
For instance, it might influence pathways related to cell growth and proliferation, oxidative stress response, viral replication, or bacterial metabolism .
Pharmacokinetics
It is known that the bioavailability of benzofuran derivatives can be influenced by factors such as their chemical structure, formulation, route of administration, and the physiological characteristics of the individual .
Result of Action
Benzofuran derivatives have been shown to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound could potentially induce cell cycle arrest, apoptosis, or other forms of cell death.
Action Environment
The action, efficacy, and stability of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide can be influenced by various environmental factors. These might include the physiological environment (e.g., pH, temperature), the presence of other substances (e.g., drugs, food components), and individual characteristics (e.g., genetic factors, health status) .
Safety and Hazards
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered potential natural drug lead compounds . Future research may focus on developing new benzofuran derivatives with enhanced efficacy compared to conventional treatments .
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-18(20,17-11-15-9-5-6-10-16(15)23-17)13-19-24(21,22)12-14-7-3-2-4-8-14/h2-11,19-20H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFPAQDMRNIKJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=CC=C1)(C2=CC3=CC=CC=C3O2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-hydroxypropyl)-1-phenylmethanesulfonamide |
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